![molecular formula C22H17ClFN5O2 B2695878 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923422-72-4](/img/structure/B2695878.png)
8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 8-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, has a linear formula of C22H20ClFN4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This reagent is used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Molecular Structure Analysis
The molecular formula of this compound is C22H17ClFN5O2 . It has a molecular weight of 437.854 Da .Chemical Reactions Analysis
The compound is used in the synthesis of 9-substituted adenine . It is also used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 458.946 . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Dual-Target Directed Ligands for Neurodegenerative Diseases
Compounds based on the imidazo[2,1-f]purine scaffold, including closely related structures to the specified chemical, have been synthesized as dual-target-directed ligands. They combine A2A adenosine receptor (AR) antagonistic activity with monoamine oxidase B (MAO-B) inhibition. These compounds offer potential for symptomatic relief as well as disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease. The research highlights the synthesis and evaluation of these compounds, demonstrating their high selectivity and potent dual-action capabilities (Załuski et al., 2019).
Water-Soluble Tricyclic Xanthine Derivatives
Another study focused on the design of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as tricyclic xanthine derivatives to improve water solubility. These compounds were evaluated for their potential as multitarget drugs for neurodegenerative diseases, showcasing potent dual-target-directed A1/A2A adenosine receptor antagonism along with monoamine oxidase inhibition. The findings suggest these compounds could provide advantages over single-target therapeutics in treating neurodegenerative diseases (Brunschweiger et al., 2014).
Influence of Electron Delocalization on N-heterocyclic Carbene Precursors
Research into the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons, which include compounds with similar structural motifs, revealed insights into their electrophilic nature due to π-framework extension over carbonyl moieties. This study provides fundamental understanding relevant for designing NHCs with increased π-acceptor character, important for applications in catalysis and drug design (Hobbs et al., 2010).
Safety and Hazards
properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O2/c1-26-19-18(20(30)27(2)22(26)31)29-12-17(13-7-4-3-5-8-13)28(21(29)25-19)11-14-15(23)9-6-10-16(14)24/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCHKZFZPZTEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)
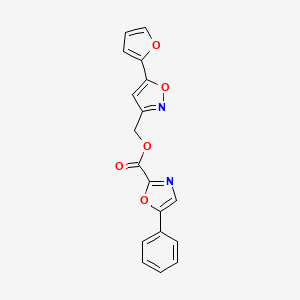
![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)
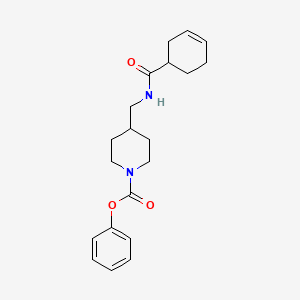
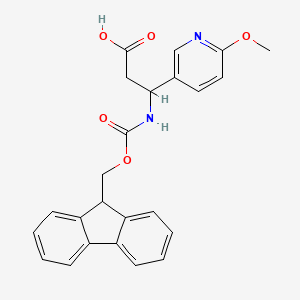
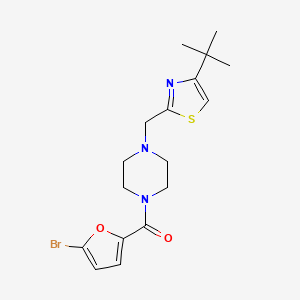
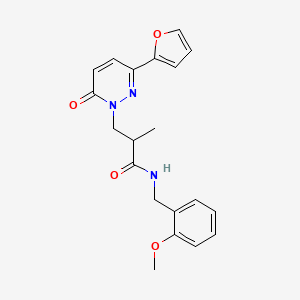
![2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B2695810.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2695813.png)
![N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695814.png)
![3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2695815.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2695817.png)